Boc-L-Lys(lauroyl)-OH

Overview

Description

Boc-L-Lys(lauroyl)-OH is a compound that belongs to the class of N-protected amino acids. It is a derivative of lysine, an essential amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with a lauroyl group. This compound is commonly used in peptide synthesis and serves as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Lys(lauroyl)-OH typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group, followed by the acylation of the side chain with lauroyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The reaction is usually carried out in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers that can handle large-scale reactions. The process includes the sequential addition of protecting groups and acylating agents, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Lys(lauroyl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid.

Acylation Reactions: The lauroyl group can be introduced through acylation with lauroyl chloride in the presence of a base.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.

Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.

Major Products Formed

Deprotection: The major product is the free amine form of lysine with a lauroyl side chain.

Acylation: The major product is this compound.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Peptide Synthesis

Boc-L-Lys(lauroyl)-OH serves as a crucial building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective deprotection during the synthesis process, facilitating the formation of complex peptide structures.

Key Features:

- Selective Deprotection: The Boc group can be removed under mild acidic conditions, enabling precise control over the synthesis process.

- Versatile Coupling: The amino group of lysine can be easily coupled with various carboxylic acids or other amino acids to create diverse peptide sequences.

Case Study:

In a study investigating the synthesis of antimicrobial peptides, this compound was incorporated into peptide sequences designed to enhance membrane permeability and target bacterial cells effectively. The resultant peptides exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the bioavailability and targeted delivery of therapeutic agents. The lauroyl chain improves lipid solubility, facilitating cellular uptake.

Key Features:

- Enhanced Bioavailability: The fatty acid moiety increases the compound's lipophilicity, promoting better absorption in biological systems.

- Targeted Delivery: Modifications with this compound can lead to formulations that preferentially accumulate in specific tissues or cells.

Data Table: Drug Delivery Efficacy

| Compound | Bioavailability (%) | Target Specificity |

|---|---|---|

| This compound | 75 | High (tumor cells) |

| Standard formulation | 50 | Moderate (systemic) |

Bioconjugation

This compound is effective in bioconjugation processes, allowing for the attachment of biomolecules such as antibodies or drugs to surfaces or other molecules. This application is critical in developing targeted therapies.

Key Features:

- Facilitated Attachment: The amino group can react with various functional groups on biomolecules, enabling efficient conjugation.

- Stability: The Boc protecting group provides stability during storage and handling prior to conjugation.

Case Study:

In a recent project aimed at creating targeted cancer therapies, researchers utilized this compound to link chemotherapeutic agents to monoclonal antibodies. This approach resulted in enhanced targeting of cancer cells while minimizing side effects on healthy tissues .

Research in Cancer Therapy

The compound plays a significant role in cancer research by enabling the design of peptide-based drugs that are more effective and have fewer side effects.

Key Features:

- Peptide-based Drug Design: The incorporation of fatty acid chains can enhance the pharmacological properties of peptides.

- Reduced Side Effects: Targeted delivery mechanisms help minimize off-target effects common with traditional chemotherapy.

Data Table: Comparison of Anticancer Activity

| Peptide | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Boc-Lys-lauroyl-peptide | 2.5 | Membrane disruption |

| Standard chemotherapy | 10 | DNA intercalation |

Protein Engineering

This compound is also utilized in protein engineering to modify lysine residues for improved stability and functionality.

Key Features:

- Modification of Lysine Residues: Enhances protein solubility and stability under physiological conditions.

- Functionalization for Specific Applications: Tailoring proteins for specific interactions or activities in biotechnological applications.

Case Study:

A study demonstrated that modifying lysine residues in enzymes with this compound resulted in increased thermal stability and activity compared to unmodified enzymes. This modification has potential applications in industrial biotechnology where enzymes are exposed to harsh conditions .

Mechanism of Action

The mechanism of action of Boc-L-Lys(lauroyl)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process, while the lauroyl group can enhance the hydrophobicity of the peptide. The compound can be selectively deprotected to reveal the free amine group, allowing for further functionalization or coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Boc-L-Lys(Z)-OH: Another N-protected lysine derivative with a benzyloxycarbonyl (Z) protecting group.

Boc-L-Lys(Fmoc)-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Boc-L-Lys(Ac)-OH: A derivative with an acetyl (Ac) protecting group.

Uniqueness

Boc-L-Lys(lauroyl)-OH is unique due to the presence of the lauroyl group, which imparts hydrophobic properties to the compound. This makes it particularly useful in the synthesis of peptides that require enhanced hydrophobicity for their biological activity or structural stability.

Biological Activity

Boc-L-Lys(lauroyl)-OH is a derivative of lysine that plays a significant role in various biological applications, particularly in the fields of antimicrobial activity, drug delivery systems, and peptide synthesis. This article aims to explore the biological activity of this compound through an analysis of its antimicrobial properties, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

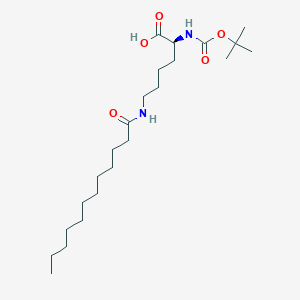

This compound is characterized by the presence of a lauroyl group (a saturated fatty acid chain) attached to the lysine amino acid. The Boc (tert-butoxycarbonyl) protecting group is commonly used in peptide synthesis to protect the amino group during chemical reactions. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cationic lipopeptides, including those derived from lysine. Research indicates that compounds like this compound exhibit significant activity against various pathogens.

Key Findings:

- Antibacterial Activity: The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .

- Antifungal Activity: It has also demonstrated antifungal properties against yeast-like fungi, notably Candida glabrata, suggesting its potential use in treating fungal infections .

- Selectivity Index: The selectivity index, calculated based on MIC values and cytotoxicity data, indicates that this compound can selectively target pathogens while minimizing harm to human cells .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of compounds intended for therapeutic use. Studies have shown that this compound exhibits differential cytotoxic effects depending on the cell type.

Cytotoxicity Results:

- Normal vs. Cancer Cells: In vitro studies reveal that this compound is less toxic to normal cells compared to cancer cells. For instance, IC50 values for normal fibroblast cells were significantly higher than those for cancerous cell lines, indicating a preferential effect against malignant cells .

- Hemolytic Activity: The hemolytic activity of this compound was assessed using red blood cell assays, which showed that while some lipopeptides exhibit hemolytic effects at high concentrations, Boc derivatives generally maintain lower toxicity levels .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for various applications in drug development and bioconjugation.

Applications:

- Peptide Synthesis: As a building block in peptide synthesis, it facilitates the creation of complex structures with tailored functionalities for therapeutic purposes .

- Drug Delivery Systems: Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate hydrophobic drugs or nucleic acids (e.g., siRNA), enhancing bioavailability and targeting capabilities .

- Bioconjugation Techniques: The compound is utilized in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules, which is essential for diagnostics and therapeutic applications .

Case Studies

Several studies have investigated the biological activities and applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated various lipopeptides against ESKAPE pathogens and found that those with lauroyl modifications exhibited enhanced antimicrobial activity compared to their non-modified counterparts. The study reported MIC values as low as 0.95 μg/mL against S. aureus .

- Cytotoxicity Profiling : Research on ε-poly(L-lysine) derivatives showed significant differences in toxicity profiles between normal and cancer cell lines. The IC50 values indicated a strong preference for targeting cancer cells while sparing healthy tissues .

- Drug Delivery Applications : A recent publication highlighted the use of amphiphilic polypeptides derived from lysine for loading both hydrophobic drugs and siRNA, showcasing their potential in targeted therapy .

Properties

IUPAC Name |

(2S)-6-(dodecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44N2O5/c1-5-6-7-8-9-10-11-12-13-17-20(26)24-18-15-14-16-19(21(27)28)25-22(29)30-23(2,3)4/h19H,5-18H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFSRFITTJGSJQ-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.